Cas no 68817-65-2 (4',4pi(5pi)-diacetyldibenzo-18-crown-6)

4',4pi(5pi)-diacetyldibenzo-18-crown-6 structure
68817-65-2 structure
Product Name:4',4pi(5pi)-diacetyldibenzo-18-crown-6
CAS No:68817-65-2
MF:C24H28O8
MW:444.474328041077
CID:972179
PubChem ID:2734264
Update Time:2025-04-19

4',4pi(5pi)-diacetyldibenzo-18-crown-6 Chemical and Physical Properties

Names and Identifiers

    • 4',4pi(5pi)-diacetyldibenzo-18-crown-6
    • 4',4'(5')-DIACETYLDIBENZO-18-CROWN-6
    • HMS2786H04
    • CHEMBL1704105
    • SR-01000391939-1
    • FT-0701456
    • 1,1'-(6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diyl)diethanone
    • 68817-65-2
    • SR-01000391939
    • 1,1'-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diyl)di(ethan-1-one)
    • 4',4'',(5'')-Diacetyldibenzo-18-crown-6
    • 67722-66-1
    • 1-(13-Acetyl-6,7,9,10,17,18,20,21-octahydro-5,8,11,16,19,22-hexaoxa-dibenzo[a,j]cyclooctadecen-2-y l)-ethanone
    • AKOS001482557
    • 1,1'-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diyl)bis(ethan-1-one)
    • SMR000427499
    • MLS001030092
    • DTXSID50370184
    • 1(22),9(14),10,12,23,25-hexaen-11-yl)ethanone
    • 1-(13-AC-OCTAHYDRO-HEXAOXA-DIBENZO(A,J)CYCLOOCTADECEN-2-YL)-ETHANONE
    • 1-(24-acetyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)ethanone
    • 4',4''(5'')-Diacetyldibenzo-18-crown-6
    • STL334756
    • Inchi: 1S/C24H28O8/c1-17(25)19-3-5-21-23(15-19)31-13-9-27-8-12-30-22-6-4-20(18(2)26)16-24(22)32-14-10-28-7-11-29-21/h3-6,15-16H,7-14H2,1-2H3
    • InChI Key: HPAWAIFDXKBZGU-UHFFFAOYSA-N
    • SMILES: O1CCOCCOC2C=CC(C(C)=O)=CC=2OCCOCCOC2C=CC(C(C)=O)=CC1=2

Computed Properties

  • Exact Mass: 444.17800
  • Monoisotopic Mass: 444.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 2
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.5A^2
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Density: 1.1922 (rough estimate)
  • Melting Point: 194-201 °C
  • Boiling Point: 514.47°C (rough estimate)
  • Flash Point: 275.9°C
  • Refractive Index: 1.5500 (estimate)
  • PSA: 89.52000
  • LogP: 3.35400

4',4pi(5pi)-diacetyldibenzo-18-crown-6 Security Information

  • Hazard Category Code: 36/37/38-20/21/22
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S36/37/39
  • Risk Phrases:R20/21/22; R36/37/38
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司